Regioisomeric Identity Verification: InChI Key and Structural Distinction from 5-Ethynyl-2-methyl-2H-indazole
5-Ethynyl-3-methyl-1H-indazole is unambiguously distinguished from its 2-methyl regioisomer (5-ethynyl-2-methyl-2H-indazole, CAS 1551200-32-8) by its InChI Key (UGPLMCAEQYQOEP-UHFFFAOYSA-N) and the presence of an N1 hydrogen bond donor (HBD count: 1) . The 2-methyl isomer (InChI Key: LJFSDYZSKNONRF-UHFFFAOYSA-N) has a hydrogen bond donor count of 0, fundamentally altering its molecular recognition properties and synthetic utility in kinase inhibitor design [1].
| Evidence Dimension | Hydrogen bond donor capacity and InChI Key |
|---|---|
| Target Compound Data | InChI Key: UGPLMCAEQYQOEP-UHFFFAOYSA-N; HBD count: 1; CAS 1093307-29-9 |
| Comparator Or Baseline | 5-Ethynyl-2-methyl-2H-indazole: InChI Key: LJFSDYZSKNONRF-UHFFFAOYSA-N; HBD count: 0; CAS 1551200-32-8 |
| Quantified Difference | HBD count difference of 1 (target = 1, comparator = 0); distinct InChI Key values indicating different regioisomers |
| Conditions | Computed molecular properties from PubChem and InChI structural encoding |
Why This Matters
This structural distinction is critical for procurement quality control and ensures correct regioisomer selection for kinase inhibitor pharmacophores requiring N1 hydrogen bonding.
- [1] Kuujia. 5-Ethynyl-2-methyl-2H-indazole. InChI Key: LJFSDYZSKNONRF-UHFFFAOYSA-N; Hydrogen Bond Donor Count: 0. CAS 1551200-32-8. View Source
